

A Comprehensive Technical Guide to Danishefsky's Diene: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-3-trimethylsiloxy-1,3-butadiene

Cat. No.: B1232917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is a highly reactive and versatile organosilicon compound that has become an indispensable tool in modern organic synthesis. Named after its developer, Samuel J. Danishefsky, this electron-rich diene is renowned for its utility in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, enabling the stereoselective construction of complex cyclic systems. This technical guide provides an in-depth overview of the physical and chemical properties of Danishefsky's diene, detailed experimental protocols, and its applications in the synthesis of natural products and pharmaceutically relevant molecules.

Core Physical and Chemical Properties

Danishefsky's diene is a colorless to yellow liquid with a characteristic odor. Its high reactivity is attributed to the presence of two electron-donating groups, a methoxy group and a trimethylsilyloxy group, which significantly raise the energy of its highest occupied molecular orbital (HOMO), making it an excellent nucleophile in cycloaddition reactions.^[1]

Physical Properties

A summary of the key physical properties of Danishefsky's diene is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂ Si	[2]
Molecular Weight	172.30 g/mol	[3]
Boiling Point	68-69 °C at 14 mmHg	
Density	0.885 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.454	

Spectroscopic Data

The structural characterization of Danishefsky's diene is routinely performed using spectroscopic methods. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

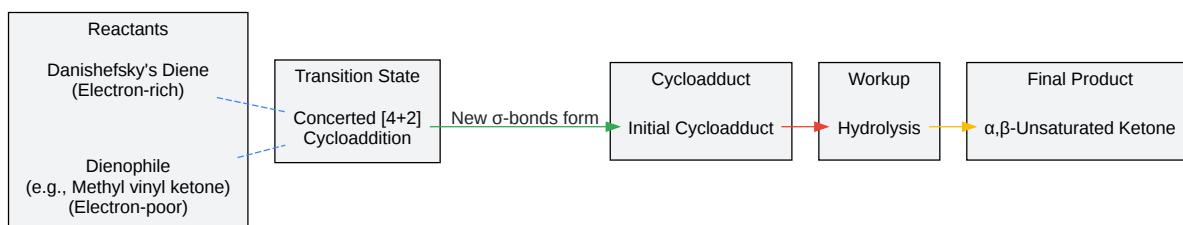
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not explicitly found in search results		


Note: While the use of NMR and IR for characterization is widely reported, specific, consolidated spectral data tables were not available in the initial search results.

Chemical Reactivity and the Diels-Alder Reaction

The cornerstone of Danishefsky's diene's utility is its exceptional performance in the Diels-Alder reaction, a powerful method for the formation of six-membered rings.^[4] The electron-donating substituents on the diene not only enhance its reactivity but also control the regioselectivity of the cycloaddition with unsymmetrical dienophiles.^[2]

The Diels-Alder Reaction Mechanism

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The electron-rich Danishefsky's diene (the nucleophile) reacts with an electron-poor dienophile. The methoxy and trimethylsilyloxy groups direct the regiochemical outcome of the reaction.

[Click to download full resolution via product page](#)

Diels-Alder Reaction Pathway of Danishefsky's Diene.

Experimental Protocols

Synthesis of Danishefsky's Diene

A common and reliable procedure for the synthesis of Danishefsky's diene is detailed below.[\[1\]](#)

Materials:

- 4-methoxy-3-buten-2-one
- Anhydrous zinc chloride ($ZnCl_2$)
- Triethylamine (Et_3N)
- Trimethylsilyl chloride (TMSCl)
- Benzene (or a suitable alternative solvent)
- Ether

Procedure:

- A mixture of triethylamine and a catalytic amount of anhydrous zinc chloride is stirred in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- A solution of 4-methoxy-3-buten-2-one in benzene is added to the stirred mixture.
- Trimethylsilyl chloride is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- The reaction is stirred for several hours at room temperature or with gentle heating to ensure complete conversion.
- The reaction mixture is then quenched, and the product is extracted with a suitable organic solvent such as ether.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.

- The crude product is purified by vacuum distillation to yield pure trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene.

Typical Hetero-Diels-Alder Reaction with Benzaldehyde

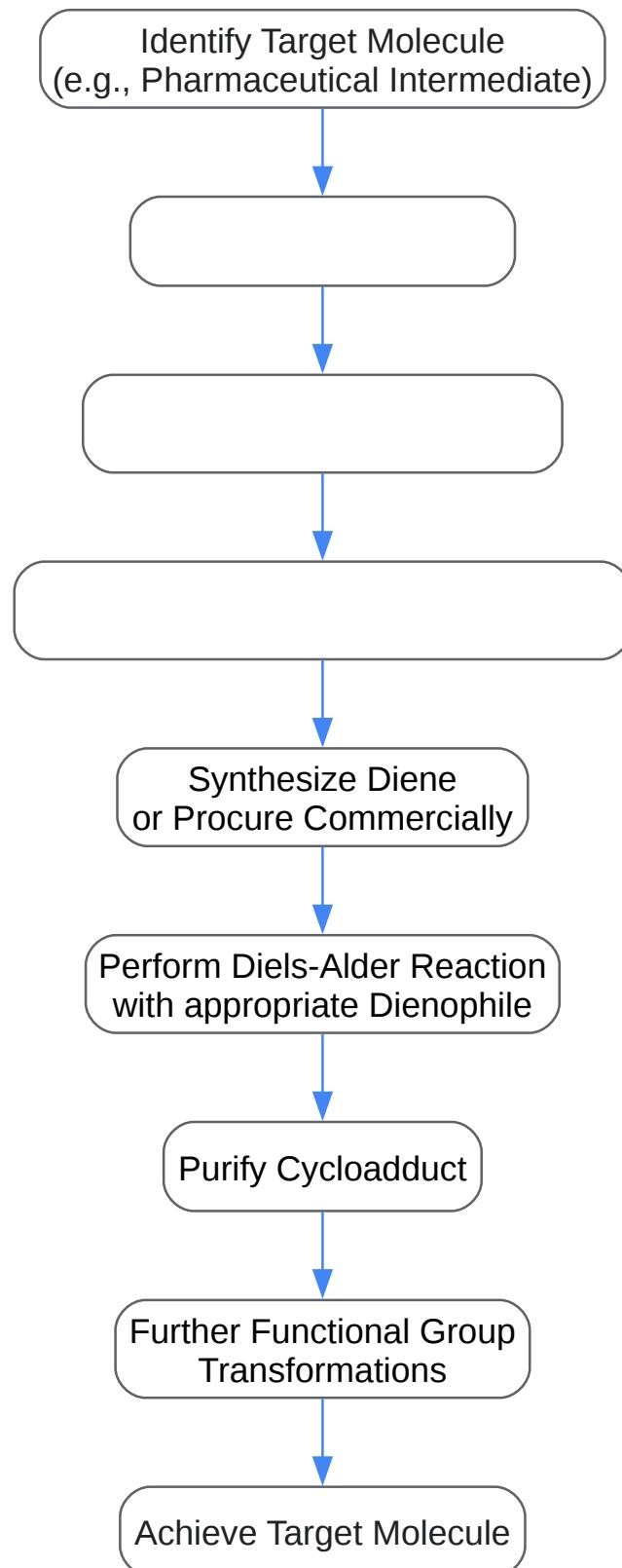
The following is a representative protocol for the reaction of Danishefsky's diene with an aldehyde.

Materials:

- Danishefsky's diene
- Benzaldehyde
- Lewis acid catalyst (e.g., Zinc chloride, $ZnCl_2$)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

- To a solution of the dienophile (benzaldehyde) in an anhydrous solvent under an inert atmosphere, a Lewis acid catalyst is added.
- The mixture is cooled to a low temperature (e.g., $-78\text{ }^\circ\text{C}$).
- Danishefsky's diene is then added dropwise to the cooled solution.
- The reaction is stirred at low temperature for a specified period, and then allowed to warm to room temperature.
- The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The crude product is purified by column chromatography to yield the desired dihydropyrone.


Applications in Drug Development and Total Synthesis

Danishefsky's diene has been instrumental in the total synthesis of numerous complex natural products, many of which are significant in drug discovery and development. Its ability to construct key carbocyclic and heterocyclic frameworks with high stereocontrol makes it a valuable synthetic tool.

Total Synthesis of Taxol

One of the most notable applications of Danishefsky's diene is in the total synthesis of the anticancer drug Taxol (Paclitaxel). In several synthetic routes to Taxol, Danishefsky's diene has been employed to construct the cyclohexene ring system that forms a core part of the complex Taxol structure.

The following diagram illustrates the logical workflow for the application of Danishefsky's diene in a synthetic campaign.

[Click to download full resolution via product page](#)

Logical Workflow for Utilizing Danishefsky's Diene.

Conclusion

Danishefsky's diene remains a cornerstone of modern synthetic organic chemistry. Its unique combination of high reactivity, regio- and stereocontrol in Diels-Alder reactions has enabled the efficient synthesis of a vast array of complex molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this powerful reagent is essential for the design and execution of innovative and effective synthetic strategies. The continued development of new reactions and applications involving Danishefsky's diene and its analogs ensures its relevance in the field for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Danishefsky's Diene: Properties, Reactivity, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232917#physical-and-chemical-properties-of-danishefsky-s-diene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com